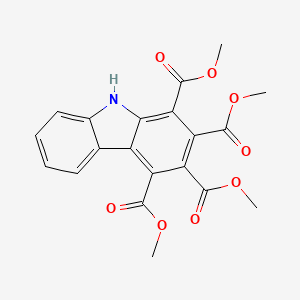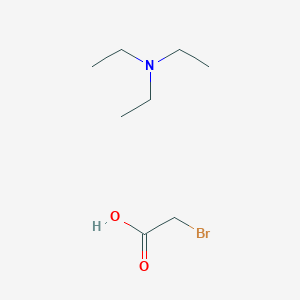
3-Amino-9-ethyl-6-methylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9-ethyl-6-methylcarbazole is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their tricyclic structure, which consists of two benzene rings fused on either side of a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-ethyl-6-methylcarbazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of carbazole derivatives followed by amination. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-ethyl-6-methylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, quinones, and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Amino-9-ethyl-6-methylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-9-ethyl-6-methylcarbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar in structure but lacks the methyl group at the 6-position.
3-Amino-9-methylcarbazole: Similar but has a methyl group instead of an ethyl group at the 9-position.
3-Amino-6-methylcarbazole: Similar but lacks the ethyl group at the 9-position.
Uniqueness
3-Amino-9-ethyl-6-methylcarbazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
35037-15-1 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-ethyl-6-methylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-3-17-14-6-4-10(2)8-12(14)13-9-11(16)5-7-15(13)17/h4-9H,3,16H2,1-2H3 |
InChI Key |
GQRPWHKKKIWXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)









![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

